Welcome to the BenchChem Online Store!
molecular formula C7H7NO2 B1605996 1-(1-Oxidopyridin-6-yl)ethanone CAS No. 2457-50-3

1-(1-Oxidopyridin-6-yl)ethanone

Cat. No. B1605996
M. Wt: 137.14 g/mol
InChI Key: VHZYBRINFLDXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05817774

Procedure details

To a solution of 2-acetylpyridine (0.3 mol) in 150 ml of glacial acetic acid was added with stirring 30% hydrogen peroxide (0.32 mol) and the mixture was allowed to react at 60°-65° C. for 16 hours. An additional 3.3 ml of 30% hydrogen peroxide was added, and the mixture was allowed to react at 70° C. for 2 hours. After cooling, the water was removed by evaporation at reduced pressure to leave a crude liquid residue which was taken up in an equal volume of 50:50 ethyl acetate and hexane, and the components were separated by chromatography on 330 g of silica gel. Gradient elution starting with 50:50 ethyl acetate/hexane to 100% ethyl acetate and then to 5% methanol gave 13.48 g (33% yield) of 2-acetyl-pyridine-N-oxide. 1H NMR (CDCl3): 2.81 (singlet (s), 3H, CH3), 7.34 (multiplet (m), 2H, H4 and H5), 7.71 (doublet (d), 1H, H3), and 8.22 ppm (d, 1H, H5); 13C NMR (CDCl3): 31.3 (CH3), 125.9, 127.4, 128.6, 141.2, and 195.7 ppm (C=O); mass spectrum (DCl) M+H=138 m/e; IR (film) |max 1686 cm-1 (C=O).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].OO.C(OCC)(=[O:14])C.CCCCCC>C(O)(=O)C.CO>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.32 mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 60°-65° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to react at 70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the water was removed by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a crude liquid residue which
CUSTOM
Type
CUSTOM
Details
the components were separated by chromatography on 330 g of silica gel
WASH
Type
WASH
Details
Gradient elution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.48 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.